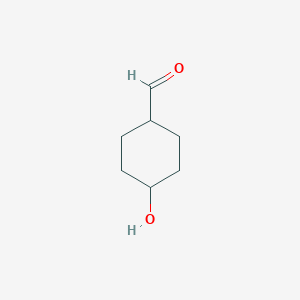

4-Hydroxycyclohexanecarboxaldehyde

Description

Significance as a Synthetic Building Block in Cyclic Systems Research

In the field of synthetic chemistry, 4-Hydroxycyclohexanecarboxaldehyde serves as a fundamental building block, particularly for creating cyclic and heterocyclic systems. lifechemicals.com Organic building blocks are essential substrates for assembling molecular structures in medicinal chemistry, organic chemistry, and material science. sigmaaldrich.com The aldehyde group can readily undergo reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations, while the hydroxyl group can be involved in esterifications, etherifications, and oxidations.

Research has demonstrated its utility in synthesizing a range of derivatives. For instance, it is a precursor to 4-hydroxycyclohexanecarboxylic acid, which has applications in the development of liquid crystals and polymers. google.com The dual functionality of 4-Hydroxycyclohexanecarboxaldehyde allows for sequential or chemo-selective reactions, providing a strategic advantage in multi-step syntheses. Its derivatives have been investigated for various biological activities, highlighting the importance of the cyclohexyl scaffold in drug discovery. ppor.az

Historical Context and Evolution of Research on Hydroxycyclohexane Derivatives

Research into cyclohexane (B81311) derivatives has been a cornerstone of organic chemistry for over a century, driven by their presence in natural products and their utility as synthetic intermediates. Early studies focused on understanding the conformational analysis of the cyclohexane ring, a concept pioneered by Hermann Sachse and later refined by Derek Barton, which was crucial for understanding the reactivity of substituted cyclohexanes.

The study of hydroxycyclohexane derivatives specifically has evolved significantly. Initial research often involved simple oxidation and esterification reactions. nih.gov Over time, the focus shifted towards more complex transformations and the synthesis of molecules with specific biological or material properties. For example, derivatives of cyclohexene (B86901), a related unsaturated analog, have been explored for their potential as neuraminidase inhibitors and as components of nucleic acid analogs. ppor.az The development of modern catalytic methods has further expanded the synthetic possibilities, allowing for more efficient and selective production of these compounds from biomass-derived sources. nih.govyoutube.comrsc.org The conversion of biomass platform chemicals like furaldehydes into cyclic compounds represents a significant advancement in sustainable chemistry. researchgate.netrsc.org

Stereoisomeric Considerations and Their Research Implications

The structure of 4-Hydroxycyclohexanecarboxaldehyde allows for the existence of stereoisomers, specifically cis and trans diastereomers. In the cis isomer, the hydroxyl and aldehyde groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. This stereochemical difference has profound implications for the molecule's physical properties, reactivity, and its utility in synthesis.

The relative orientation of the functional groups dictates the three-dimensional shape of the molecule, which in turn influences how it interacts with other molecules, such as enzymes or catalysts. In many applications, a single, pure stereoisomer is required to achieve the desired outcome. For example, in the synthesis of pharmaceuticals, the biological activity is often exclusive to one stereoisomer. google.com

Significant research has been dedicated to developing stereoselective syntheses to isolate the desired isomer. For instance, methods have been developed for the preparation of trans-4-hydroxycyclohexanecarboxylic acid from p-hydroxybenzoic acid, where controlling the stereochemistry is a key step. google.com The ability to selectively synthesize or separate the cis and trans isomers is a critical aspect of research involving 4-Hydroxycyclohexanecarboxaldehyde and its derivatives. google.comnih.gov

Interactive Data Tables

Table 1: Synthesis of trans-4-Hydroxycyclohexanecarboxylate

This table details a two-step process starting from 4-hydroxycyclohexanecarboxylate to produce the purified trans isomer.

| Step | Reactants | Reagents/Solvents | Conditions | Outcome | Yield | Purity | Reference |

| 1. Isomerization | 4-hydroxycyclohexanecarboxylate, Methanol | Sodium Methoxide | Reflux at 60°C for 3 hours, then cool to 0°C | Crude trans-4-hydroxycyclohexanecarboxylate | ~88.9% | Contains 5% cis-isomer | google.com |

| 2. Recrystallization | Crude product from Step 1 | Ethyl acetate, Petroleum ether (1:1) | Heat to 80°C, then slow cool to 0°C | Pure trans-4-hydroxycyclohexanecarboxylate | 90% (from crude) | 99% | google.com |

Table 2: Stereoselective Synthesis of 4-Aminocyclohexane-1-carboxylic Acid

This table shows the hydrogenation of p-aminobenzoic acid and the resulting ratio of cis to trans isomers. This is a related transformation where stereoselectivity is a key outcome.

| Starting Material | Catalyst | Solvent | Temperature | Pressure | cis:trans Ratio | Reference |

| p-Aminobenzoic acid | 5% Ru/C | 10% NaOH in water | 100°C | 15 bar H₂ | 1 : 4.6 | google.com |

Properties

IUPAC Name |

4-hydroxycyclohexane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-5-6-1-3-7(9)4-2-6/h5-7,9H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPFGUJMNAMMPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Hydroxycyclohexanecarboxaldehyde

Novel Retrosynthetic Disconnections for 4-Hydroxycyclohexanecarboxaldehyde Scaffolds

Retrosynthetic analysis provides a logical framework for designing synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For the 4-Hydroxycyclohexanecarboxaldehyde scaffold, several innovative disconnections beyond simple functional group interconversions can be conceptualized, offering pathways to diverse analogues and stereoisomers.

A primary and highly effective retrosynthetic strategy involves a Diels-Alder cycloaddition . This approach constructs the core cyclohexane (B81311) ring in an atom-economical fashion. The target molecule can be disconnected across the C2-C3 and C5-C6 bonds (following IUPAC numbering of the cyclohexane ring where the aldehyde-bearing carbon is C1), leading to a substituted 1,3-diene and a dienophile. For instance, a dienophile such as acrolein or its synthetic equivalent could react with a diene carrying a protected hydroxyl group at the appropriate position. The stereochemistry of the substituents on the resulting cyclohexene (B86901) ring can be controlled by the geometry of the reactants and the reaction conditions, which is a significant advantage of this methodology. A subsequent reduction of the double bond would yield the saturated cyclohexane scaffold. The synthesis of related 1-amino-4-hydroxycyclohexane-1-carboxylic acids has been successfully achieved using a Diels-Alder reaction of Danishefsky's diene as a key step, highlighting the viability of this strategy for constructing substituted cyclohexane rings. rsc.org

Another powerful retrosynthetic approach is based on the hydrogenation of an aromatic precursor . This is arguably the most common and industrially scalable approach. The synthesis begins with a readily available aromatic compound, such as 4-hydroxybenzaldehyde (B117250) or 4-hydroxybenzoic acid.

Starting from 4-Hydroxybenzaldehyde : This precursor can be synthesized through various methods, including the oxidation of p-cresol (B1678582) or the synchronous oxidation-reduction of p-nitrotoluene. chemicalbook.comgoogle.com The core of this retrosynthetic strategy lies in the selective hydrogenation of the benzene (B151609) ring while preserving the aldehyde functionality. This is a challenging transformation, as aldehydes are susceptible to reduction under typical hydrogenation conditions. The choice of catalyst and reaction conditions is paramount. Catalytic systems based on rhodium, ruthenium, or specially modified nickel or palladium catalysts are often employed.

Starting from 4-Hydroxybenzoic Acid : In this pathway, the carboxylic acid group serves as a precursor to the aldehyde. The retrosynthesis involves two key transformations: the reduction of the carboxylic acid to a primary alcohol and the hydrogenation of the aromatic ring. These steps can be performed in sequence. The aromatic ring is typically hydrogenated first, followed by the partial oxidation of the resulting 4-hydroxycyclohexylmethanol to the target aldehyde. Alternatively, the carboxylic acid can be reduced directly to the aldehyde, though this often requires specific reagents to avoid over-reduction to the alcohol.

A third, more theoretical, disconnection involves an aldol-type ring closure . This would entail envisioning a linear C6 precursor with aldehyde or ketone functionalities at both ends, which could undergo an intramolecular aldol (B89426) condensation to form a cyclohexenone intermediate. Subsequent reduction and functional group manipulations would lead to the target molecule. This approach offers flexibility in introducing various substituents onto the ring.

These varied retrosynthetic strategies provide a versatile toolbox for synthetic chemists, enabling not only the synthesis of 4-Hydroxycyclohexanecarboxaldehyde itself but also providing access to a wide array of structurally related analogues with tailored properties.

Green Chemistry Principles in the Synthesis of 4-Hydroxycyclohexanecarboxaldehyde Analogues

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. The synthesis of 4-Hydroxycyclohexanecarboxaldehyde and its analogues presents numerous opportunities for implementing these principles, from the choice of starting materials to the catalytic systems employed.

Biocatalysis stands out as a cornerstone of green synthesis for this class of compounds. The use of enzymes offers unparalleled selectivity under mild reaction conditions (ambient temperature and pressure, neutral pH), often in aqueous media.

Enzymatic Oxidation/Reduction : For the synthesis of the closely related analogue 1,4-cyclohexanedicarboxaldehyde, an engineered flavin adenine (B156593) dinucleotide (FAD)-dependent alcohol oxidase (AOX) from Arthrobacter cholorphenolicus has been successfully used. nih.gov This enzyme catalyzes the oxidation of 1,4-cyclohexanedimethanol (B133615) to the dialdehyde. nih.gov By applying protein engineering, the catalytic efficiency was increased 112.5-fold, achieving a titer of 29.6 g·L⁻¹ in a whole-cell catalyst system. nih.gov This biocatalytic approach avoids the use of stoichiometric heavy-metal-based chemical oxidants. Similarly, ketoreductases have been employed in tandem with aldolases for the stereodivergent synthesis of chiral 2-hydroxy-4-butyrolactone derivatives, demonstrating the power of enzymes in creating stereocenters, a feature directly applicable to producing chiral isomers of 4-hydroxycyclohexanecarboxaldehyde analogues. nih.govcsic.es

Catalytic Efficiency and Atom Economy are also central to green synthetic routes.

Advanced Catalytic Hydrogenation : The hydrogenation of aromatic precursors like 4-hydroxybenzaldehyde is a key step. Green chemistry drives the development of catalysts that operate under lower temperatures and pressures and can be easily recovered and reused. While traditional methods may use high pressures (400-500 psig) and temperatures (170°C), modern research focuses on more efficient catalytic systems. google.com

Reductive Etherification : In the synthesis of derivatives, zirconium and hafnium polyhedral oligosilsesquioxane complexes have been shown to be robust, homogeneous catalysts for the reductive etherification of 4-hydroxybenzaldehyde. osti.gov This reaction cascade uses isopropanol (B130326) as a "green" solvent and reagent, converting the aldehyde to its corresponding isopropyl ether with high selectivity, demonstrating a greener alternative to traditional etherification methods. osti.gov

The following table summarizes selected catalytic approaches relevant to the synthesis of 4-Hydroxycyclohexanecarboxaldehyde and its precursors, highlighting the move towards greener methodologies.

| Catalyst System | Substrate | Product | Key Findings |

| Engineered Alcohol Oxidase (AOX) | 1,4-Cyclohexanedimethanol | 1,4-Cyclohexanedicarboxaldehyde | 112.5-fold increased catalytic efficiency after protein engineering; titer of 29.6 g·L⁻¹ achieved. nih.gov |

| Zirconium/Hafnium POSS Complexes | 4-Hydroxybenzaldehyde | 4-(isopropoxymethyl)phenol | Highly selective conversion in isopropanol, which acts as both a green solvent and reagent. osti.gov |

| CuO/ZnO/Aluminium oxide | 4-Hydroxybenzaldehyde | 4-Hydroxybenzyl alcohol | 100% conversion and 100% selectivity under high pressure (400-500 psig) and temperature (170°C). google.com |

| Cobalt(II) chloride / NaOH | p-Cresol | 4-Hydroxybenzaldehyde | 82% conversion of p-cresol with 72% selectivity to the aldehyde in an oxygen atmosphere. google.com |

Use of Renewable Feedstocks and Greener Solvents is another critical aspect. The precursor 4-hydroxybenzaldehyde is a naturally occurring compound found in sources like the orchid Gastrodia elata. chemicalbook.com Developing synthetic routes that start from bio-derived feedstocks, such as lignin, which can be a source of p-cresol, aligns with green chemistry goals. Furthermore, employing aqueous media or green solvents like isopropanol reduces reliance on volatile and hazardous organic solvents. nih.govosti.gov

By integrating biocatalysis, developing efficient and recyclable catalysts, maximizing atom economy, and utilizing renewable resources, the synthesis of 4-Hydroxycyclohexanecarboxaldehyde and its analogues can be made significantly more sustainable and environmentally benign.

Reactivity and Mechanistic Investigations of 4 Hydroxycyclohexanecarboxaldehyde

Aldehyde Functional Group Reactivity in Complex Systems

The aldehyde group is characterized by a carbonyl (C=O) moiety, where the carbon atom is bonded to a hydrogen atom and a carbon atom of the cyclohexane (B81311) ring. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center, susceptible to nucleophilic attack. libretexts.org

Carbonyl Additions and Condensations (e.g., Aldol (B89426), Wittig, Knoevenagel)

The aldehyde functionality of 4-Hydroxycyclohexanecarboxaldehyde readily undergoes various carbon-carbon bond-forming reactions, which are fundamental in the construction of more complex molecular architectures.

Aldol Condensation: In an aldol condensation, the enolate of an aldehyde or ketone adds to the carbonyl group of another molecule. masterorganicchemistry.com For instance, 4-Hydroxycyclohexanecarboxaldehyde can react with another carbonyl compound, such as acetone, in the presence of a base to form a β-hydroxy ketone. iitk.ac.inprutor.ai This reaction can also occur between two molecules of the same aldehyde or ketone in a self-condensation reaction. iitk.ac.in The initial aldol addition product can subsequently undergo dehydration, often upon heating, to yield an α,β-unsaturated carbonyl compound. masterorganicchemistry.comyoutube.com

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which attacks the electrophilic carbonyl carbon of the aldehyde. wikipedia.orgnumberanalytics.com The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then decomposes to the alkene and a phosphine (B1218219) oxide. numberanalytics.com The stereochemical outcome of the Wittig reaction, yielding either the E or Z-alkene, is influenced by the nature of the ylide and the reaction conditions. wikipedia.orgnumberanalytics.comorganic-chemistry.org

Knoevenagel Condensation: This reaction is a modification of the aldol condensation where an active methylene (B1212753) compound reacts with an aldehyde or ketone in the presence of a weak base. wikipedia.orgsigmaaldrich.com The active methylene compound, flanked by two electron-withdrawing groups, is readily deprotonated to form a nucleophilic carbanion that attacks the aldehyde. wikipedia.orgsigmaaldrich.com The initial adduct typically undergoes spontaneous dehydration to afford a stable α,β-unsaturated product. sigmaaldrich.com Various catalysts, including amines and their salts, can be employed to facilitate this transformation. wikipedia.orgacgpubs.org

Table 1: Examples of Carbonyl Addition and Condensation Reactions

| Reaction Type | Reactants | General Product | Key Features |

|---|---|---|---|

| Aldol Condensation | Aldehyde/Ketone + Enolate | β-Hydroxy Aldehyde/Ketone | Forms a new C-C bond; can be followed by dehydration. masterorganicchemistry.compressbooks.pub |

| Wittig Reaction | Aldehyde/Ketone + Phosphonium Ylide | Alkene | Converts a C=O bond to a C=C bond; stereoselectivity is a key consideration. wikipedia.orgnumberanalytics.comorganic-chemistry.org |

| Knoevenagel Condensation | Aldehyde/Ketone + Active Methylene Compound | α,β-Unsaturated Compound | Typically involves a weak base and is often followed by spontaneous dehydration. wikipedia.orgsigmaaldrich.com |

Oxidative and Reductive Transformations in Target-Oriented Synthesis

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to a variety of important synthetic intermediates.

Oxidation: Aldehydes are easily oxidized to carboxylic acids using a range of oxidizing agents. chemguide.co.uklibretexts.org Common reagents include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and Tollens' reagent. chemguide.co.uklibretexts.org The latter, consisting of a silver-ammonia complex, provides a mild and selective method for aldehyde oxidation, famously producing a silver mirror upon reaction. chemguide.co.uklibretexts.org The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. researchgate.net

Reduction: The aldehyde group can be reduced to a primary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are common reagents for this purpose. nih.gov For instance, the reduction of an aldehyde with sodium borohydride proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. nih.gov This transformation is crucial in the synthesis of many complex molecules where a primary alcohol functionality is required.

Formation and Stability of Cyclic Acetals and Hemiacetals

The presence of both a hydroxyl and an aldehyde group in 4-Hydroxycyclohexanecarboxaldehyde allows for intramolecular reactions to form cyclic structures.

Hemiacetals: An alcohol can add to a carbonyl group to form a hemiacetal. libretexts.org In the case of 4-Hydroxycyclohexanecarboxaldehyde, the hydroxyl group can attack the aldehyde carbon intramolecularly to form a cyclic hemiacetal. khanacademy.orglibretexts.org The stability of the resulting cyclic hemiacetal is dependent on the ring size, with five- and six-membered rings being particularly favored. libretexts.orgkhanacademy.org This intramolecular cyclization is a reversible process, and the cyclic hemiacetal exists in equilibrium with the open-chain hydroxy aldehyde form. khanacademy.orgmasterorganicchemistry.com

Acetals: Hemiacetals can further react with another molecule of alcohol in the presence of an acid catalyst to form an acetal (B89532). libretexts.orgyoutube.com Unlike hemiacetals, acetals are stable under neutral or basic conditions, making them excellent protecting groups for aldehydes and ketones during other chemical transformations. masterorganicchemistry.com The formation of cyclic acetals is particularly favorable when a diol, such as ethylene (B1197577) glycol, is used. libretexts.orglibretexts.org The acetal can be readily converted back to the original aldehyde by treatment with aqueous acid. masterorganicchemistry.com

Hydroxyl Functional Group Reactivity and Selective Manipulations

The hydroxyl group in 4-Hydroxycyclohexanecarboxaldehyde offers another site for chemical modification, allowing for the synthesis of a diverse array of derivatives.

Etherification and Esterification Strategies

The hydroxyl group can be converted into ethers or esters, which can alter the molecule's properties or serve as protecting groups.

Etherification: This process involves the formation of an ether linkage (C-O-C). A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification: Esters are formed by the reaction of the hydroxyl group with a carboxylic acid or its derivative, such as an acid chloride or anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a classic method for this transformation.

Oxidation to Ketone and Subsequent Transformations

The secondary hydroxyl group in 4-Hydroxycyclohexanecarboxaldehyde can be oxidized to a ketone.

Oxidation to Ketone: A variety of oxidizing agents can be used to convert the secondary alcohol to a ketone. vedantu.com Reagents such as chromic acid, pyridinium (B92312) chlorochromate (PCC), and Swern oxidation conditions are commonly employed for this purpose. vedantu.com The resulting molecule, 4-oxocyclohexanecarboxaldehyde, possesses two reactive carbonyl groups, opening up further possibilities for chemical manipulation. For example, ketones can undergo Baeyer-Villiger oxidation to form esters. libretexts.org

Table 2: Summary of Functional Group Transformations

| Functional Group | Reaction | Product Functional Group | Typical Reagents |

|---|---|---|---|

| Aldehyde | Oxidation | Carboxylic Acid | KMnO4, H2CrO4, Tollens' Reagent chemguide.co.uklibretexts.org |

| Aldehyde | Reduction | Primary Alcohol | NaBH4, LiAlH4 nih.gov |

| Aldehyde + Alcohol | Acetal Formation | Acetal | Alcohol, Acid Catalyst libretexts.orgyoutube.com |

| Hydroxyl | Oxidation | Ketone | Chromic Acid, PCC vedantu.com |

| Hydroxyl | Esterification | Ester | Carboxylic Acid, Acid Catalyst |

Derivatization and Functionalization Strategies of 4 Hydroxycyclohexanecarboxaldehyde

Synthesis of Chiral Derivatives for Probe Development

The development of chiral molecular probes is crucial for studying biological systems and for applications in asymmetric catalysis. 4-Hydroxycyclohexanecarboxaldehyde, being a prochiral molecule, serves as an excellent precursor for the synthesis of enantiomerically enriched derivatives.

Enantioselective synthesis of chiral derivatives from 4-hydroxycyclohexanecarboxaldehyde can be achieved through several established strategies. One common approach involves the use of chiral catalysts or reagents to induce stereoselectivity in reactions involving either the aldehyde or the hydroxyl group. For instance, asymmetric reduction of the aldehyde can lead to a chiral hydroxymethyl group, while enantioselective reactions at the hydroxyl group can introduce a chiral center.

Another powerful strategy is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the 4-hydroxycyclohexanecarboxaldehyde scaffold to direct subsequent chemical transformations in a stereoselective manner. After the desired stereochemistry is established, the auxiliary can be removed.

Detailed research has shown the successful synthesis of related chiral cyclohexanone (B45756) derivatives, which underscores the feasibility of these approaches for 4-hydroxycyclohexanecarboxaldehyde. acs.orgnih.gov For example, the enantioselective synthesis of polyoxygenated cyclohexanes and cyclohexenes from related starting materials has been reported, demonstrating the utility of these scaffolds in natural product synthesis. researchgate.net These methodologies can be adapted to produce chiral probes with specific functionalities for various applications, including biochemical assays and imaging.

Table 1: Strategies for Chiral Derivatization

| Strategy | Description | Potential Outcome |

|---|---|---|

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other in a chemical reaction. | Enantiomerically enriched alcohols or other derivatives. |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction. | High diastereomeric excess, leading to high enantiomeric excess after auxiliary removal. |

Selective Functionalization for Multifunctional Scaffold Construction

The construction of multifunctional scaffolds requires precise control over the reactivity of the different functional groups within a molecule. In 4-hydroxycyclohexanecarboxaldehyde, the hydroxyl and aldehyde groups offer two distinct points for chemical modification. The key to building complex architectures from this scaffold lies in the selective functionalization of these groups, often employing orthogonal protection strategies. bham.ac.ukfiveable.mewikipedia.org

Orthogonal protection involves the use of protecting groups for different functional groups that can be removed under different conditions without affecting each other. thieme-connect.desigmaaldrich.com For example, the hydroxyl group can be protected as a silyl (B83357) ether, which is stable under conditions used to react the aldehyde group, such as reductive amination or Wittig reactions. Subsequently, the silyl ether can be selectively removed using a fluoride (B91410) source to liberate the hydroxyl group for further functionalization.

This selective, stepwise functionalization allows for the introduction of a wide variety of chemical moieties at specific positions on the cyclohexane (B81311) ring, leading to the creation of multifunctional scaffolds with well-defined structures. These scaffolds can serve as platforms for the development of new materials, catalysts, and therapeutic agents. The ability to control the spatial arrangement of different functional groups is critical for designing molecules with specific binding properties or catalytic activities.

Table 2: Orthogonal Protection and Functionalization

| Functional Group | Protecting Group Example | Protection Reaction | Deprotection Condition | Subsequent Functionalization |

|---|---|---|---|---|

| Hydroxyl (-OH) | tert-Butyldimethylsilyl (TBDMS) ether | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (TBAF) | Esterification, Etherification |

Generation of Diverse Chemical Libraries Based on 4-Hydroxycyclohexanecarboxaldehyde Core

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of a wide range of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govrsc.orgcam.ac.uk 4-Hydroxycyclohexanecarboxaldehyde is an ideal starting scaffold for DOS due to its bifunctional nature, which allows for the introduction of diversity at two distinct points.

A chemical library can be generated by reacting the core scaffold with a collection of diverse building blocks. For example, the aldehyde functionality can be reacted with a variety of amines via reductive amination to introduce a diverse set of substituents. The hydroxyl group can then be reacted with a range of carboxylic acids or other electrophiles to further increase the diversity of the library. This combinatorial approach can quickly lead to a large number of unique compounds. nih.govyoutube.com

The resulting library of compounds, all sharing the central 4-substituted cyclohexane core but differing in the nature of the appended side chains, can be screened for biological activity to identify new lead compounds for drug development or as probes to study biological processes. The systematic variation of the substituents allows for the exploration of structure-activity relationships (SAR).

Table 3: Illustrative Combinatorial Library from 4-Hydroxycyclohexanecarboxaldehyde

| Core Scaffold | Reagent for Aldehyde | Reagent for Hydroxyl | Resulting Structure |

|---|---|---|---|

| 4-Hydroxycyclohexanecarboxaldehyde | Benzylamine | Acetic anhydride | N-benzyl-4-acetoxycyclohexanemethanamine derivative |

| 4-Hydroxycyclohexanecarboxaldehyde | Piperidine | Benzoyl chloride | (4-Benzoyloxycyclohexyl)(piperidino)methane derivative |

Applications of 4 Hydroxycyclohexanecarboxaldehyde in Advanced Organic Synthesis

As a Chiral Precursor in Complex Molecule Total Synthesis

The strategic use of chiral starting materials, often derived from the "chiral pool," is a cornerstone of modern total synthesis, providing an efficient route to enantiomerically pure complex molecules. youtube.com While direct examples featuring 4-hydroxycyclohexanecarboxaldehyde are not prominent in the literature, its structure is analogous to intermediates used in the synthesis of various natural products.

Construction of Pseudo-Sugars and Carbocyclic Analogues of Carbohydrates

Pseudo-sugars, or carbasugars, are carbohydrate mimics where the endocyclic oxygen is replaced by a methylene (B1212753) group. nih.gov This modification imparts greater metabolic stability, making them attractive targets for therapeutic development. wikipedia.org The synthesis of these polyhydroxylated cyclohexanes often begins with functionalized cyclic precursors. nih.govrsc.orgresearchgate.netrsc.org

Theoretically, 4-hydroxycyclohexanecarboxaldehyde could serve as a key starting material in this context. The aldehyde functionality provides a handle for chain extension or the introduction of other functional groups through reactions such as Wittig olefination or Henry reactions. The hydroxyl group, along with others that could be introduced, can be stereochemically controlled to mimic the stereochemistry of natural sugars. For instance, the Ferrier rearrangement of glycals is a common method to produce functionalized cyclohexanones, which are then elaborated into pseudo-sugars. rsc.org A compound like 4-hydroxycyclohexanecarboxaldehyde represents a simplified, yet viable, entry point into similar synthetic manifolds.

Table 1: Potential Transformations of 4-Hydroxycyclohexanecarboxaldehyde for Pseudo-Sugar Synthesis

| Reaction Type | Reagents & Conditions | Resulting Intermediate |

| Wittig Reaction | Ph₃P=CHCO₂Et | α,β-Unsaturated ester |

| Henry Reaction | CH₃NO₂, base | Nitroaldol adduct |

| Grignard Addition | MeMgBr, then oxidation | Methyl ketone derivative |

| Reductive Amination | NH₃, H₂, catalyst | 4-aminomethylcyclohexanol |

Synthesis of Bioactive Cyclic Compounds

The cyclohexane (B81311) ring is a common motif in a vast array of bioactive natural products. The total synthesis of these compounds often relies on the stereocontrolled functionalization of a pre-existing cyclic core. While specific syntheses commencing from 4-hydroxycyclohexanecarboxaldehyde are not documented, its potential is evident. For example, the synthesis of the complex indole (B1671886) alkaloid aspidophytine (B1246401) involved the radical cyclization of an o-alkenylphenyl isocyanide, demonstrating the power of building complexity onto a cyclic framework. nih.gov Similarly, the total synthesis of various bioactive cyclic peptides and other natural products often involves the coupling of intricate side chains to a core structure. nih.gov The aldehyde and hydroxyl groups of 4-hydroxycyclohexanecarboxaldehyde offer orthogonal points for such elaborations.

Role in the Development of New Synthetic Methodologies

New synthetic methods are often developed and showcased through their application to the synthesis of valuable molecular targets. The development of novel reagents and reaction cascades based on functionalized cyclohexadienes for radical synthesis highlights how cyclic systems can be exploited for methodological advancement. nih.gov While 4-hydroxycyclohexanecarboxaldehyde itself has not been the centerpiece of such a study, its bifunctional nature makes it a suitable substrate for testing new transformations. For instance, new methods for stereoselective reductions, oxidations, or C-C bond-forming reactions could be tested on this relatively simple, yet stereochemically relevant, molecule.

Application in Scaffold Construction for Drug Discovery Research

In medicinal chemistry, a molecular scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. researchgate.net Cyclohexane-based scaffolds are prevalent in drug discovery due to their three-dimensional character, which allows for the precise spatial arrangement of pharmacophoric groups. nih.gov

While the literature describes the use of various cyclohexane derivatives as scaffolds, including cyclohexanedione and tetrahydroquinoline systems, acs.orgacs.org 4-hydroxycyclohexanecarboxaldehyde is not explicitly mentioned as a primary scaffold. However, it possesses the necessary attributes to serve as a foundation for scaffold development. The aldehyde can be readily converted into a variety of functional groups, such as amines, amides, and esters, while the hydroxyl group can be used as a point of attachment for other fragments or to modulate solubility and hydrogen bonding capacity. The conformational properties of the cyclohexane ring would allow for the generation of a library of compounds with diverse three-dimensional shapes, a desirable feature in modern drug discovery. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural and Stereochemical Elucidation of 4 Hydroxycyclohexanecarboxaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. For 4-Hydroxycyclohexanecarboxaldehyde, which exists as cis and trans diastereomers, NMR is crucial for assigning the relative stereochemistry and analyzing its conformational preferences.

One-dimensional NMR (¹H and ¹³C) provides initial information about the chemical environment of each nucleus. The chemical shifts (δ) of the aldehyde proton (-CHO) and the proton on the carbon bearing the hydroxyl group (-CH-OH) are particularly informative. However, the key to stereochemical assignment lies in the analysis of proton-proton coupling constants (³JHH). The magnitude of these coupling constants, governed by the Karplus relationship, depends on the dihedral angle between the coupled protons. This allows for the differentiation between axial and equatorial protons on the cyclohexane (B81311) ring.

For instance, a large coupling constant (typically 8-13 Hz) between two vicinal protons indicates a diaxial relationship, which is characteristic of a trans arrangement. Conversely, smaller coupling constants (1-5 Hz) suggest axial-equatorial or diequatorial relationships, often seen in cis isomers.

Two-dimensional (2D) NMR experiments are employed for a more comprehensive analysis:

COSY (Correlation Spectroscopy) : Identifies proton-proton coupling networks, helping to trace the connectivity of the cyclohexane ring protons.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded protons and carbons, allowing for unambiguous assignment of carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Detects protons that are close in space, providing critical information for determining the preferred chair conformation and the relative orientation of the substituents (e.g., distinguishing between cis and trans isomers).

The table below illustrates hypothetical ¹H NMR data for the methine proton (H-1, attached to the CHO group) and the carbinol proton (H-4, attached to the OH group) to differentiate between the cis and trans isomers of 4-Hydroxycyclohexanecarboxaldehyde, assuming a preferred chair conformation.

| Parameter | trans-Isomer (1a,4e) | cis-Isomer (1a,4a) | Comment |

| H-1 Chemical Shift (δ) | ~2.3 ppm | ~2.5 ppm | The chemical environment differs based on the orientation of the hydroxyl group. |

| H-1 Multiplicity | Triplet of triplets (tt) | Doublet of triplets (dt) | Reflects coupling to adjacent axial and equatorial protons. |

| H-4 Chemical Shift (δ) | ~3.6 ppm | ~4.1 ppm | Axial protons are typically more shielded (lower δ) than equatorial protons. |

| H-4 Linewidth | Broad | Narrow | Equatorial protons often show sharper signals than axial protons due to smaller coupling constants. |

This table presents expected values for illustrative purposes. Actual values may vary based on solvent and temperature.

Mass Spectrometry in Elucidating Reaction Pathways and Complex Product Characterization

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight and elemental composition of 4-Hydroxycyclohexanecarboxaldehyde and its derivatives, as well as for characterizing complex mixtures and studying reaction mechanisms. yu.edu.jo

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent ion and its fragments, confirming the identity of the compound.

When coupled with separation techniques like Gas Chromatography (GC) or Ultra-Performance Liquid Chromatography (UPLC), MS becomes a formidable tool for analyzing complex product mixtures resulting from syntheses or derivatizations. UPLC-QTOF-MS (Quadrupole Time-of-Flight Mass Spectrometry), for example, offers high resolution, sensitivity, and accurate mass measurement, enabling the rapid identification of multiple components in a sample, even without reference standards.

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. In this technique, a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern is like a fingerprint for the molecule and provides valuable information about its structure. For 4-Hydroxycyclohexanecarboxaldehyde, characteristic fragmentation pathways would include the loss of water (H₂O) from the hydroxyl group, the loss of the formyl radical (•CHO), or cleavage of the cyclohexane ring. By observing the ions produced during a reaction over time, MS can help identify intermediates and byproducts, thus clarifying the reaction pathway. yu.edu.jo

| Fragment Ion (m/z) | Proposed Neutral Loss | Structural Information |

| M-18 | H₂O | Presence of a hydroxyl group. |

| M-29 | •CHO | Presence of an aldehyde group. |

| M-46 | H₂O + CO | Sequential loss indicating both functional groups. |

| Various CₓHᵧ⁺ ions | Ring Cleavage | Provides information on the cyclohexyl backbone. |

M represents the molecular ion. This table shows potential fragmentation pathways for 4-Hydroxycyclohexanecarboxaldehyde under electron ionization.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination

While NMR can determine the relative stereochemistry (cis vs. trans), it cannot distinguish between enantiomers. For this, chiroptical spectroscopy is the method of choice. Techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org

Since 4-Hydroxycyclohexanecarboxaldehyde is chiral, its enantiomers will produce mirror-image ECD and VCD spectra. The determination of the absolute configuration (e.g., (1R, 4R) vs. (1S, 4S)) is achieved by comparing the experimentally measured spectrum with a theoretically predicted spectrum. researchgate.net

The process involves:

Conformational Search : Identifying all low-energy conformations of the molecule using computational chemistry.

Spectrum Calculation : Calculating the theoretical ECD or VCD spectrum for a chosen absolute configuration (e.g., R) by averaging the spectra of all significant conformers.

Comparison : Matching the sign and intensity of the experimental Cotton effects in the ECD spectrum, or the bands in the VCD spectrum, with the calculated spectrum. semanticscholar.org

A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the enantiomer being studied. rsc.orgcam.ac.uk This combined experimental and computational approach has become a reliable and powerful tool for the stereochemical analysis of chiral natural products and synthetic molecules. semanticscholar.org

| Technique | Principle | Application to 4-Hydroxycyclohexanecarboxaldehyde |

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light by chiral chromophores. | Determines the absolute configuration by analyzing the Cotton effects arising from the n→π* transition of the carbonyl group. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light, probing molecular vibrations. | Provides a rich fingerprint of the entire molecule's stereochemistry, offering a reliable method for absolute configuration assignment, even for molecules lacking strong UV chromophores. |

X-ray Crystallography for Precise Structural Determination

X-ray crystallography is the most definitive method available for determining the complete three-dimensional structure of a molecule at atomic resolution. researchgate.netresearchgate.net It provides unambiguous information on bond lengths, bond angles, and torsion angles, confirming the connectivity, conformation, and relative stereochemistry of the molecule in the solid state.

For 4-Hydroxycyclohexanecarboxaldehyde, a successful single-crystal X-ray diffraction analysis would provide a definitive answer to its structure. It would show:

The precise conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat).

The exact orientation of the hydroxyl and carboxaldehyde substituents (axial or equatorial).

The relative stereochemistry (cis or trans).

Furthermore, if a single enantiomer is crystallized in a chiral space group, the technique can also be used to determine the absolute configuration. This is achieved through the analysis of anomalous dispersion effects, which allows for the direct determination of the molecule's absolute structure in the crystal, often reported via the Flack parameter. caltech.edu

The primary challenge in X-ray crystallography is growing a single crystal of sufficient size and quality, which can be difficult for conformationally flexible molecules or those that are oils at room temperature. researchgate.net However, when successful, the structural information it provides is unparalleled in its precision and detail. mdpi.com

| Crystallographic Parameter | Information Provided |

| Space Group | Symmetry of the crystal lattice. Indicates if the molecule crystallized as a racemate or a single enantiomer. |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |

| Atomic Coordinates (x, y, z) | The precise position of every atom in the molecule. |

| Bond Lengths & Angles | Definitive data on the molecular geometry. |

| Flack Parameter | A value close to 0 for the correct enantiomer confirms the absolute configuration. |

Theoretical and Computational Chemistry Studies on 4 Hydroxycyclohexanecarboxaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Hydroxycyclohexanecarboxaldehyde. These methods, rooted in quantum mechanics, provide detailed information about the electron distribution and its implications for chemical reactivity.

By solving approximations of the Schrödinger equation, typically using Density Functional Theory (DFT), chemists can determine a variety of electronic properties. grnjournal.us For 4-Hydroxycyclohexanecarboxaldehyde, these calculations can elucidate the distribution of electron density, identify the most electron-rich and electron-poor regions, and quantify the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity.

Key reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and the Fukui function, can predict the most likely sites for nucleophilic or electrophilic attack. For instance, the carbonyl carbon of the aldehyde group is expected to be a primary electrophilic site, while the oxygen atoms of the hydroxyl and aldehyde groups are nucleophilic centers.

Table 1: Calculated Electronic Properties of 4-Hydroxycyclohexanecarboxaldehyde (Illustrative Data)

| Property | Value (Illustrative) | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |

| LUMO Energy | +1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | 2.8 D | A measure of the overall polarity of the molecule. |

| Mulliken Charge on C=O Carbon | +0.45 e | Indicates a significant partial positive charge, making it susceptible to nucleophilic attack. |

| Mulliken Charge on O-H Oxygen | -0.68 e | Indicates a high electron density, making it a potential hydrogen bond donor and nucleophilic site. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The flexible cyclohexane (B81311) ring in 4-Hydroxycyclohexanecarboxaldehyde can adopt various conformations, significantly influencing its physical and chemical properties. Molecular modeling and molecular dynamics (MD) simulations are powerful tools for exploring this conformational landscape. mdpi.com

Conformational analysis begins with identifying the possible chair and boat conformations of the cyclohexane ring, as well as the orientation of the hydroxyl and carboxaldehyde substituents (axial vs. equatorial). Static molecular modeling can predict the relative energies of these conformers, with the most stable conformation typically being the one that minimizes steric hindrance. For 4-hydroxycyclohexanecarboxaldehyde, the diequatorial conformer of the trans isomer is generally expected to be the most stable.

Molecular dynamics simulations provide a dynamic picture of the molecule's behavior over time. youtube.comyoutube.com By simulating the atomic motions at a given temperature, MD can reveal the transitions between different conformations and the timescale of these changes. These simulations can also account for the influence of a solvent, providing a more realistic model of the molecule's behavior in solution. The results of MD simulations can be used to calculate time-averaged properties and to understand how conformational flexibility might affect reactivity or interactions with other molecules. mdpi.com

Table 2: Relative Energies of 4-Hydroxycyclohexanecarboxaldehyde Conformers (Illustrative Data)

| Isomer | Conformation (Hydroxyl, Aldehyde) | Relative Energy (kcal/mol) |

| trans | diequatorial | 0.00 |

| trans | diaxial | 4.5 |

| cis | axial, equatorial | 1.8 |

| cis | equatorial, axial | 2.1 |

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions involving 4-Hydroxycyclohexanecarboxaldehyde. grnjournal.usnih.gov By mapping the potential energy surface of a reaction, researchers can identify the structures of transition states and intermediates, as well as calculate the activation energies. nih.gov This information is crucial for understanding reaction kinetics and selectivity.

For example, the reduction of the aldehyde group or the oxidation of the hydroxyl group can be modeled computationally. Quantum chemical calculations can be used to compare different reaction pathways, such as a direct hydride attack on the carbonyl carbon versus a mechanism involving prior coordination to a catalyst. The calculated activation barriers for each step can help determine the most favorable reaction mechanism.

Techniques like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state connects the reactants and products as expected. These computational studies can guide the selection of appropriate reagents and catalysts to achieve a desired chemical transformation.

In Silico Screening for Novel Reactivity or Applications

In silico screening involves using computational methods to rapidly evaluate a large number of virtual compounds or to predict the interaction of a molecule with various biological targets. eurjchem.com For 4-Hydroxycyclohexanecarboxaldehyde, this approach can be used to explore potential new applications.

One area of interest is its potential as a building block in medicinal chemistry. Virtual screening could be employed to dock 4-Hydroxycyclohexanecarboxaldehyde and its derivatives into the active sites of various enzymes or receptors to predict binding affinities. nih.govfrontiersin.org This can help identify potential biological targets and guide the design of new bioactive molecules.

Furthermore, computational tools can predict various pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of 4-Hydroxycyclohexanecarboxaldehyde and its derivatives. mdpi.com These in silico predictions can help prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. By exploring its potential interactions and properties computationally, new avenues for the application of this versatile chemical compound can be uncovered.

Catalysis Involving or Applied to 4 Hydroxycyclohexanecarboxaldehyde Transformations

The strategic transformation of 4-Hydroxycyclohexanecarboxaldehyde, a bifunctional molecule featuring both a hydroxyl and an aldehyde group on a cyclohexane (B81311) scaffold, is of significant interest for the synthesis of valuable chemical intermediates. Catalysis provides the essential tools to control the reactivity and selectivity of these transformations, enabling the creation of complex molecular architectures with high precision. This article explores the application of organocatalytic, metal-catalyzed, and biocatalytic strategies in the synthesis and derivatization of this compound.

Future Research Directions and Unresolved Challenges in 4 Hydroxycyclohexanecarboxaldehyde Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The current synthetic routes to 4-hydroxycyclohexanecarboxaldehyde often rely on multi-step processes that may involve harsh reagents or generate significant waste. A primary area for future research is the development of more efficient and sustainable methods for its synthesis. This includes the exploration of catalytic systems that can directly convert readily available starting materials, such as cyclohexene (B86901) or its derivatives, into the target molecule in a single step. For instance, the selective oxidation of a C-H bond at the 4-position of hydroxymethylcyclohexane or the hydroformylation of a suitable cyclohexene precursor could offer more atom-economical pathways.

Another key challenge is the selective reduction of terephthalaldehyde (B141574) or its derivatives. While the reduction of one aldehyde group in the presence of another is a known strategy, achieving high selectivity for 4-hydroxycyclohexanecarboxaldehyde without over-reduction to the diol or under-reduction remains a significant hurdle. Future research could focus on the design of novel catalysts or protecting group strategies that allow for precise control over the reduction process. The use of biocatalysis, employing enzymes such as alcohol dehydrogenases, could also provide a highly selective and environmentally benign route to this compound.

Exploration of Novel Reactivity Patterns

The reactivity of 4-hydroxycyclohexanecarboxaldehyde is typically dominated by the independent reactions of its aldehyde and hydroxyl functionalities. However, there is considerable scope for exploring novel reactivity patterns that arise from the interplay between these two groups. For example, intramolecular reactions, such as cyclization or rearrangement, could lead to the formation of unique bicyclic structures that are not easily accessible through other means. The investigation of tandem reactions, where a single reagent or catalyst promotes a cascade of transformations involving both the aldehyde and hydroxyl groups, is another promising area.

Furthermore, the conformational flexibility of the cyclohexane (B81311) ring can influence the reactivity of the functional groups. Future studies could investigate how the cis and trans isomers of 4-hydroxycyclohexanecarboxaldehyde exhibit different reactivity profiles. Understanding these subtle differences could enable the development of highly stereoselective transformations. The exploration of its reactivity under non-traditional conditions, such as in flow chemistry systems or under mechanochemical activation, may also unveil new and unexpected chemical behaviors.

Application in Emerging Fields of Chemical Synthesis and Materials Science Research

The unique structure of 4-hydroxycyclohexanecarboxaldehyde makes it an attractive building block for the synthesis of complex molecules and advanced materials. In medicinal chemistry, it can serve as a scaffold for the synthesis of novel drug candidates. The cyclohexane core provides a rigid framework that can be functionalized with various pharmacophores, while the hydroxyl and aldehyde groups offer convenient handles for further chemical modification.

In the field of materials science, 4-hydroxycyclohexanecarboxaldehyde can be utilized as a monomer or cross-linking agent for the preparation of novel polymers. The hydroxyl group can participate in esterification or etherification reactions to form polyester (B1180765) or polyether chains, while the aldehyde group can undergo condensation reactions to form polymer networks. The resulting materials could possess unique thermal and mechanical properties, making them suitable for applications in areas such as coatings, adhesives, and composites. Research into the synthesis of liquid crystals and functional dyes derived from this compound is also a burgeoning area of interest.

| Potential Application Area | Role of 4-Hydroxycyclohexanecarboxaldehyde | Potential Outcome |

| Medicinal Chemistry | Scaffold/Building Block | Novel therapeutic agents with defined stereochemistry |

| Polymer Science | Monomer/Cross-linking agent | Polyesters, polyacetals with tailored properties |

| Materials Science | Precursor | Liquid crystals, functional dyes, advanced composites |

Stereocontrol and Diastereoselective Induction in Multistep Syntheses

The presence of two substituents on the cyclohexane ring gives rise to cis and trans isomers of 4-hydroxycyclohexanecarboxaldehyde. The control of this stereochemistry is a critical challenge in its synthesis and subsequent use in multistep synthetic sequences. Future research must focus on developing synthetic methods that can selectively produce either the cis or the trans isomer in high purity. This could involve the use of stereoselective catalysts, chiral auxiliaries, or substrate-controlled reactions.

Q & A

Q. How can its role in metabolic pathways be studied using isotopic tracing?

- Methodology : Synthesize C-labeled 4-Hydroxycyclohexanecarboxaldehyde and incubate with cell lysates. Analyze metabolites via LC-MS or NMR to map pathways (e.g., β-oxidation or conjugation reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.